molecular formula C21H12ClNO5 B11108488 (4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B11108488
M. Wt: 393.8 g/mol
InChI Key: LKYKBRVJGQJRHG-YBEGLDIGSA-N
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Description

The compound (4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one is a complex organic molecule featuring multiple functional groups, including a benzodioxole, a chlorophenyl-substituted furan, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 4-chlorobenzaldehyde, and furan-2-carbaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chlorobenzaldehyde and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization with 1,3-benzodioxole in the presence of a catalyst like p-toluenesulfonic acid to form the oxazolone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and furan rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxazolone ring, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the chlorophenyl and furan rings, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for drug development.

Medicine

    Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry

    Polymer Science: The compound can be used as a monomer or comonomer in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Enzyme Inhibition: It binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Action: It disrupts microbial cell membranes or interferes with essential metabolic processes.

    Catalysis: It forms stable complexes with transition metals, facilitating catalytic cycles in organic reactions.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one
  • (4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

Uniqueness

  • Structural Features : The presence of the chlorophenyl group distinguishes it from similar compounds, potentially altering its reactivity and biological activity.
  • Reactivity : The specific arrangement of functional groups may confer unique reactivity patterns, making it suitable for specific applications in catalysis and drug development.

(4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one , covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C21H12ClNO5

Molecular Weight

393.8 g/mol

IUPAC Name

(4Z)-2-(1,3-benzodioxol-5-yl)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C21H12ClNO5/c22-14-4-1-12(2-5-14)17-8-6-15(27-17)10-16-21(24)28-20(23-16)13-3-7-18-19(9-13)26-11-25-18/h1-10H,11H2/b16-10-

InChI Key

LKYKBRVJGQJRHG-YBEGLDIGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=N/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Cl)/C(=O)O3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)C(=O)O3

Origin of Product

United States

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